molecular formula C11H9NO3 B1595394 N-Allylisatoic anhydride CAS No. 50784-07-1

N-Allylisatoic anhydride

Cat. No.: B1595394
CAS No.: 50784-07-1
M. Wt: 203.19 g/mol
InChI Key: LPYKDXKUIKQFQI-UHFFFAOYSA-N
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Description

N-Allylisatoic anhydride is an organic compound with the molecular formula C11H9NO3 It is a derivative of isatoic anhydride, where an allyl group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Allylisatoic anhydride can be synthesized through the reaction of isatoic anhydride with allyl iodide. The reaction typically involves the use of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: This often includes the use of catalytic carbonylation reactions and other advanced organic synthesis techniques .

Chemical Reactions Analysis

Types of Reactions: N-Allylisatoic anhydride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles, such as amines and alcohols, to form corresponding amides and esters.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

N-Allylisatoic anhydride has several applications in scientific research:

Comparison with Similar Compounds

    Isatoic Anhydride: The parent compound, used as a precursor in the synthesis of N-Allylisatoic anhydride.

    N-Allylisatin: Another derivative of isatin with an allyl group attached to the nitrogen atom.

    N-Allylphthalimide: A structurally similar compound with an allyl group attached to the nitrogen atom of phthalimide.

Uniqueness: Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

1-prop-2-enyl-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-2-7-12-9-6-4-3-5-8(9)10(13)15-11(12)14/h2-6H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYKDXKUIKQFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352830
Record name N-Allylisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50784-07-1
Record name N-Allylisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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